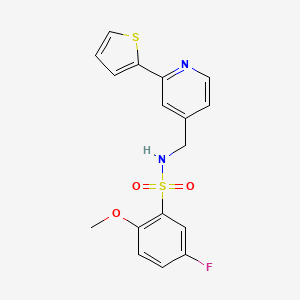

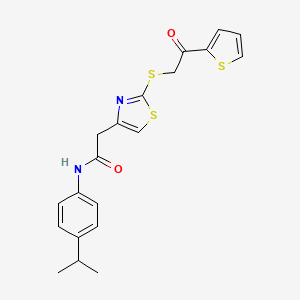

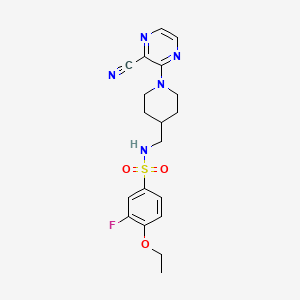

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

- The compound was used in Alzheimer's disease research as a part of a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This probe, in combination with positron emission tomography (PET), was instrumental in quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, revealing significant decreases in receptor densities in both hippocampi and raphe nuclei (Kepe et al., 2006).

Cyclooxygenase-2 Inhibition Studies

- The compound's derivatives were synthesized and evaluated for cyclooxygenase (COX-1/COX-2) inhibitory activities. It was found that fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group at the 4-position of the 5-aryl ring, yielded selectivity and potency for COX-2 inhibition in vitro (Pal et al., 2003).

Corrosion Inhibition Studies

- This compound was investigated for its adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand its effectiveness as a corrosion inhibitor (Kaya et al., 2016).

Photodynamic Therapy for Cancer

- Derivatives of the compound were synthesized and characterized for their use in photodynamic therapy, a treatment method for cancer. The derivatives showed promising properties as photosensitizers, with high singlet oxygen quantum yields, making them suitable for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Selective 5-HT₆ Receptor Antagonism

- A derivative of the compound, SB-399885, was identified as a potent, selective 5-HT₆ receptor antagonist with potential cognitive enhancing properties. This property has implications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Structural Analysis in Crystallography

- The compound's derivatives were analyzed for their crystal structures, providing insights into the molecular architecture and interaction patterns, which are vital in drug design and materials science (Rodrigues et al., 2015).

Direcciones Futuras

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

It’s suggested that the sulfonamide group in the compound could be a possible nucleophilic attack site

Mode of Action

The compound contains a sulfonamide group, which is known to have strong electron-withdrawing ability . This suggests that the compound might interact with its targets through electron transfer processes.

Biochemical Pathways

The compound’s structure suggests it might be involved in suzuki–miyaura coupling reactions , a type of carbon–carbon bond-forming reaction

Pharmacokinetics

It’s worth noting that the ph strongly influences the rate of reaction of similar compounds, which could impact their bioavailability .

Result of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can greatly affect the rate of reaction of similar compounds . Additionally, the compound’s sulfone group can act as an electron-output site, which could be influenced by the surrounding electronic environment .

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKNWQTZFYURGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)

![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)

![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)

![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)